

Application Notes and Protocols for Utilizing Strontium Titanate in Perovskite Solar Cells

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Compound of Interest

Compound Name: *Strontium titanate*

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Introduction

Strontium titanate (SrTiO_3), a perovskite oxide, is emerging as a highly promising material for enhancing the efficiency and stability of perovskite solar cells (PSCs). Its favorable electronic properties, including a wide bandgap and suitable energy level alignment with perovskite absorbers, make it an excellent candidate for an electron transport layer (ETL). Furthermore, its chemical stability offers a significant advantage over the more commonly used titanium dioxide (TiO_2), particularly in mitigating UV-induced degradation. These application notes provide detailed protocols for the synthesis of SrTiO_3 nanoparticles and the fabrication of SrTiO_3 -based ETLs for high-performance PSCs.

Key Applications of Strontium Titanate in Perovskite Solar Cells

Strontium titanate can be integrated into perovskite solar cells in several ways to improve their performance and longevity:

- **Electron Transport Layer (ETL):** SrTiO_3 serves as an efficient ETL due to its high electron mobility and a conduction band minimum that is well-aligned with the perovskite's conduction band, facilitating effective electron extraction and transport while blocking holes.^{[1][2][3]} This leads to higher open-circuit voltages (V_{oc}) compared to traditional TiO_2 ETLs.^{[1][2]}

- **Surface Passivation:** While less common, SrTiO_3 can be used to passivate the surface of the perovskite layer, reducing defects and minimizing non-radiative recombination, which in turn can enhance both the Voc and the fill factor (FF) of the solar cell.
- **Composite ETLs:** Combining SrTiO_3 with other materials, most notably TiO_2 , can create a composite ETL that leverages the advantages of both materials. A $\text{SrTiO}_3/\text{TiO}_2$ composite can improve electron collection and suppress hysteresis, leading to higher power conversion efficiencies (PCE).^{[1][2]}

Experimental Protocols

Protocol 1: Synthesis of SrTiO_3 Nanoparticles via Hydrothermal Method

This protocol describes the synthesis of SrTiO_3 nanocubes using an alkali hydrothermal process.

Materials:

- Titanium dioxide (TiO_2) nanopowder (e.g., P25)
- Strontium hydroxide octahydrate ($\text{Sr}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Deionized (DI) water
- Ethanol
- Hydrochloric acid (HCl , 0.1 M for washing, optional)

Equipment:

- Teflon-lined stainless-steel autoclave
- Oven
- Centrifuge

- Magnetic stirrer
- Beakers and other standard laboratory glassware

Procedure:

- **Precursor Suspension:** In a typical synthesis, disperse a specific amount of TiO_2 nanopowder and $\text{Sr}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$ in a solution of deionized water and ethanol. The molar ratio of Sr to Ti should be controlled, for example, at 1:1.
- **Alkaline Environment:** Add a concentrated NaOH solution to the suspension to create a highly alkaline environment, which is crucial for the hydrothermal reaction. The concentration of NaOH can influence the morphology of the resulting SrTiO_3 nanocrystals.
- **Hydrothermal Reaction:** Transfer the suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-275 °C) for a set duration (e.g., 4-12 hours).^{[4][5]} The temperature and time will affect the crystallinity and size of the nanoparticles.
- **Cooling and Collection:** After the reaction, allow the autoclave to cool down to room temperature naturally.
- **Washing:** Collect the white precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts. An optional washing step with dilute HCl can be performed to remove any strontium carbonate (SrCO_3) impurities.^[4]
- **Drying:** Dry the final product in an oven at a low temperature (e.g., 60-80 °C) overnight to obtain the SrTiO_3 nanopowder.

Protocol 2: Synthesis of SrTiO_3 via Sol-Gel Method

This protocol outlines the synthesis of SrTiO_3 nanoparticles using a sol-gel process followed by calcination.

Materials:

- Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$) or Strontium acetate ($\text{Sr}(\text{CH}_3\text{COO})_2$)

- Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide
- Citric acid
- Ethylene glycol
- Ethanol or 2-methoxyethanol
- Acetic acid
- Deionized (DI) water

Equipment:

- Magnetic stirrer with hotplate
- Beakers and other standard laboratory glassware
- Muffle furnace
- Mortar and pestle

Procedure:

- Strontium Precursor Solution: Dissolve strontium nitrate or strontium acetate in a mixture of deionized water and acetic acid.[6]
- Titanium Precursor Solution: In a separate beaker, dissolve titanium isopropoxide in ethanol or 2-methoxyethanol.[6]
- Sol Formation: Slowly add the titanium precursor solution to the strontium precursor solution while stirring vigorously. Add citric acid as a chelating agent and ethylene glycol as a polymerizing agent to form a stable sol. The molar ratio of metal ions to citric acid is a critical parameter.
- Gelation: Heat the sol on a hotplate at a controlled temperature (e.g., 60-90 °C) with continuous stirring. The solution will gradually become more viscous and eventually form a transparent gel.[7]

- **Drying:** Dry the gel in an oven at a temperature around 100-120 °C to remove the solvent, resulting in a solid precursor.
- **Calcination:** Grind the dried gel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at a high temperature (e.g., 600-800 °C) for several hours to induce the crystallization of the perovskite SrTiO_3 phase.^{[8][9]} The calcination temperature will influence the particle size and crystallinity.

Protocol 3: Fabrication of a SrTiO_3 Electron Transport Layer via Spin Coating

This protocol details the deposition of a SrTiO_3 ETL onto a conductive substrate (e.g., FTO or ITO glass).

Materials:

- Synthesized SrTiO_3 nanoparticles
- Ethanol
- Ethyl cellulose
- Terpineol
- FTO or ITO-coated glass substrates

Equipment:

- Spin coater
- Hotplate
- Ultrasonic bath
- Plasma cleaner or UV-Ozone cleaner

Procedure:

- **Substrate Cleaning:** Thoroughly clean the FTO/ITO substrates by sequential ultrasonication in a series of solvents such as detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat them with a plasma cleaner or UV-Ozone for about 15 minutes to ensure a hydrophilic surface.
- **Preparation of SrTiO₃ Paste/Ink:** Prepare a stable dispersion of the synthesized SrTiO₃ nanoparticles in a suitable solvent system. For a paste, disperse the nanoparticles in a solution of ethanol containing ethyl cellulose as a binder and terpineol as a solvent.^[1] The concentration of SrTiO₃ will determine the thickness of the final layer. For an ink, a lower viscosity solvent mixture might be used.^[2] Sonicate the mixture to ensure a homogenous dispersion.
- **Spin Coating:** Place the cleaned substrate on the spin coater chuck. Dispense the SrTiO₃ paste/ink onto the substrate. Spin coat at a specific speed (e.g., 2000-5000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.^[10]
- **Drying and Annealing:** After spin coating, dry the film on a hotplate at a low temperature (e.g., 100-150 °C) to evaporate the solvent. Subsequently, anneal the film at a higher temperature (e.g., 450-500 °C) to remove organic binders and improve the crystallinity and connectivity of the nanoparticles.^[1]

Protocol 4: Fabrication of a SrTiO₃/TiO₂ Composite ETL

This protocol describes the creation of a composite ETL to enhance device performance.

Procedure:

- **Composite Paste Preparation:** Prepare a composite paste by mixing SrTiO₃ and TiO₂ nanoparticles in a desired ratio (e.g., with ~5 vol% of anatase TiO₂) in the same solvent and binder system as described in Protocol 3.^[1]
- **Deposition:** Follow the same spin coating and annealing steps as outlined in Protocol 3 for depositing the composite layer onto the cleaned FTO/ITO substrate. A compact TiO₂ layer is typically deposited on the FTO before spin-coating the composite paste.^[1]
- **(Optional) TiCl₄ Treatment:** After annealing the composite layer, a post-treatment with a dilute titanium tetrachloride (TiCl₄) solution (e.g., 40 mM in distilled water at 70 °C for 30 minutes)

can be performed to improve the interface between the ETL and the subsequent perovskite layer.[1] This is followed by rinsing with ethanol and another annealing step at 500 °C.[1]

Data Presentation

The following tables summarize the quantitative performance data of perovskite solar cells utilizing SrTiO₃ in various configurations, often in comparison to the standard TiO₂ ETL.

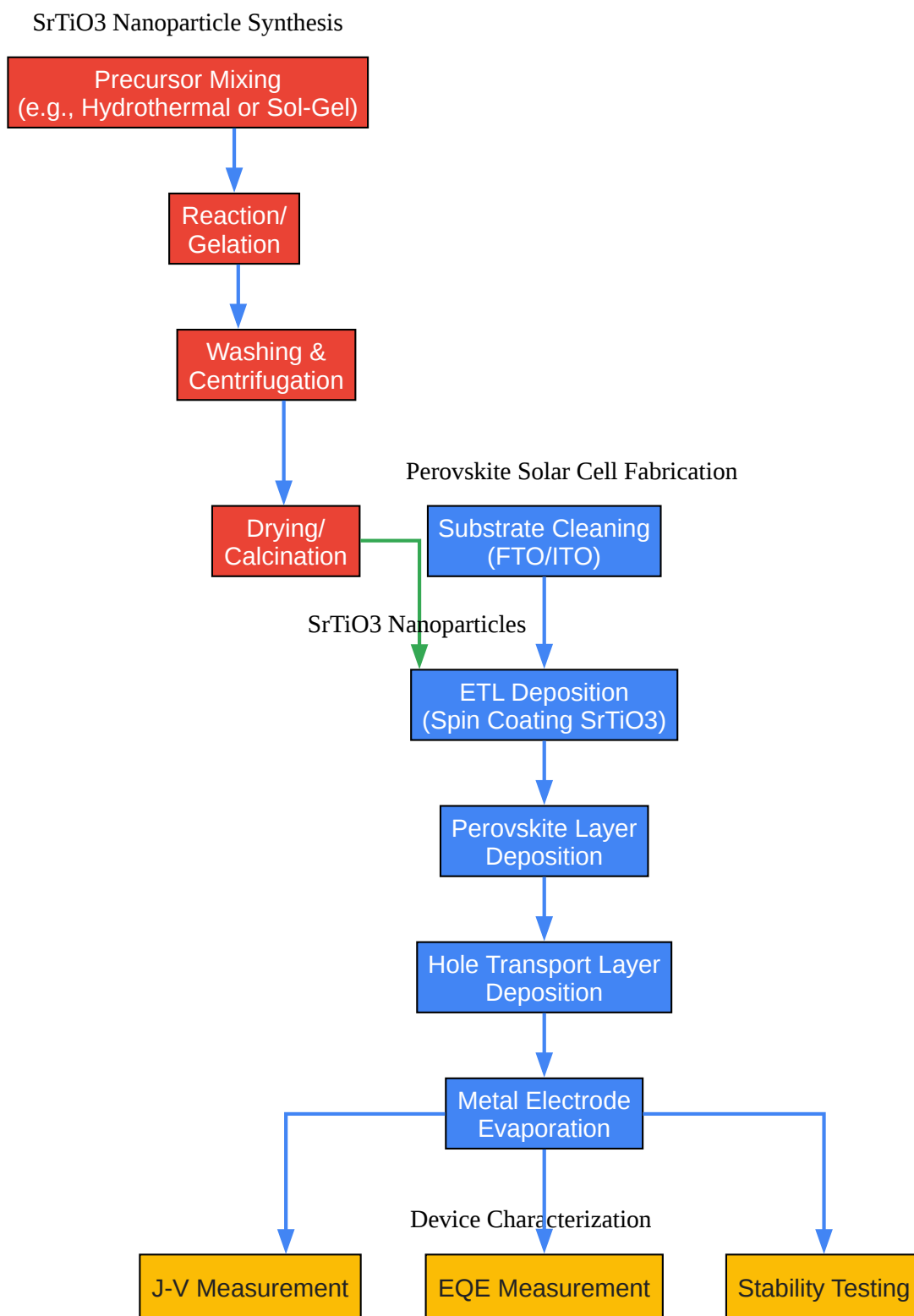
ETL Material	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
TiO ₂	~0.81-1.05	~19-23	~65-75	~15-18	[1][2]
SrTiO ₃	~1.01-1.10	~18-21	~70-78	~16-19	[1]
SrTiO ₃ /TiO ₂ Composite	~0.97-1.11	~19-21	~58-70	~10-15.7	[1][2]

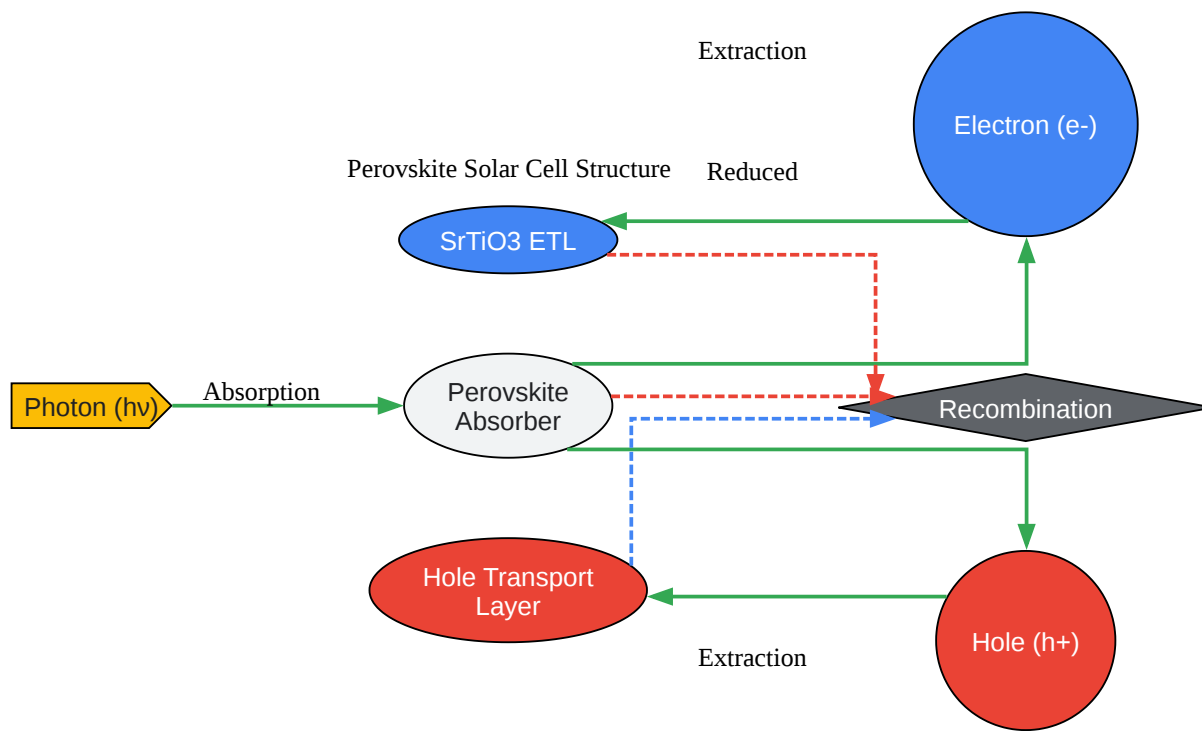
Table 1: Comparison of Photovoltaic Parameters for Perovskite Solar Cells with Different Electron Transport Layers.

Device Configuration	Initial PCE (%)	PCE after 1000h (%)	Stability Retention (%)	Illumination Conditions	Reference
PSC with TiO ₂ ETL	~18	< 50	< 50	Continuous white light	[1]
PSC with SrTiO ₃ ETL	~19	~15.2	~80	Continuous white light	[1]

Table 2: Stability Data for Perovskite Solar Cells with TiO₂ and SrTiO₃ Electron Transport Layers.

Mandatory Visualizations





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